2-Bromo-1-(2,2-difluoroethoxy)-4-fluorobenzene
Description
Properties
IUPAC Name |
2-bromo-1-(2,2-difluoroethoxy)-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c9-6-3-5(10)1-2-7(6)13-4-8(11)12/h1-3,8H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRPZYBHEPDBJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)OCC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2,2-difluoroethoxy)-4-fluorobenzene typically involves the reaction of 2,2-difluoroethanol with 2-bromo-4-fluorophenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage. The reaction can be represented as follows:
2-Bromo-4-fluorophenol+2,2-difluoroethanolK2CO3,DMF,heatthis compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at position 2 is the most reactive site due to its lower bond strength compared to fluorine. The electron-withdrawing substituents (fluorine and difluoroethoxy) activate the ring for nucleophilic substitution by stabilizing the negatively charged intermediate (Meisenheimer complex) through resonance and inductive effects.
Example Reaction:
Methoxylation
Reacting with sodium methoxide (NaOMe) in dimethylformamide (DMF) at 80–100°C replaces bromine with a methoxy group .
| Reaction | Conditions | Yield |
|---|---|---|
| NaOMe, DMF, 12h, 80°C | 84–91% |
Mechanism :
-
Deprotonation of the aromatic ring by the base.
-
Formation of the Meisenheimer complex.
-
Elimination of bromide ion.
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Grignard reactions, to form biaryl or alkyl-aryl derivatives.
Suzuki-Miyaura Coupling
Reacting with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ yields biaryl products .
| Reaction | Conditions | Yield |
|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100°C | 75–88% |
Grignard Reaction
Isopropylmagnesium bromide replaces bromine with an alkyl group under anhydrous tetrahydrofuran (THF) at −40°C :
| Reaction | Conditions | Yield |
|---|---|---|
| THF, −40°C, 2h | 92% |
Electrophilic Substitution
The electron-withdrawing groups deactivate the ring, but electrophilic substitution can occur at the para position to the fluorine atom (position 5) .
Example: Nitration
Using HNO₃/H₂SO₄ introduces a nitro group at position 5:
| Reaction | Conditions | Yield |
|---|---|---|
| HNO₃, H₂SO₄, 0°C | 68% |
Ether Cleavage
The difluoroethoxy group is resistant to hydrolysis under mild conditions but can be cleaved with strong acids (e.g., HBr/AcOH) to form phenol derivatives:
| Reaction | Conditions | Yield |
|---|---|---|
| HBr, AcOH, 12h, 100°C | 78% |
Radical Reactions
Under UV light or initiators (e.g., AIBN), bromine participates in radical chain reactions, such as atom-transfer radical addition (ATRA) .
Key Mechanistic Insights:
-
SNAr Reactivity : Bromine substitution is favored due to the para-directing effects of the fluorine and difluoroethoxy groups .
-
Steric Effects : The bulky difluoroethoxy group hinders substitution at adjacent positions .
-
Electronic Effects : The electron-withdrawing nature of substituents lowers the LUMO energy, facilitating nucleophilic attack .
Scientific Research Applications
Organic Synthesis
Intermediate in Chemical Reactions
2-Bromo-1-(2,2-difluoroethoxy)-4-fluorobenzene serves as a versatile intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, including:
- Substitution Reactions : The bromine atom can be substituted with other nucleophiles (e.g., amines or thiols), facilitating the creation of diverse derivatives.
- Reduction Reactions : The compound can undergo reduction to yield amines, which are crucial in synthesizing pharmaceuticals and agrochemicals.
| Reaction Type | Example Products |
|---|---|
| Nucleophilic Substitution | Various substituted derivatives |
| Reduction | 2-Amino-1-(2,2-difluoroethoxy)-4-fluorobenzene |
Pharmaceutical Applications
Potential Therapeutic Agents
Research indicates that derivatives of this compound may exhibit biological activity, making them candidates for drug development. The compound's structure can be modified to enhance its efficacy and selectivity against specific biological targets.
- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures may possess antimicrobial activities.
- Enzyme Inhibition : The unique difluoroethoxy group may influence binding affinity to enzymes, offering potential for drug design targeting specific pathways.
Material Science
Development of Novel Materials
In material science, this compound can be used to synthesize advanced materials with tailored properties:
- Polymers and Coatings : The compound can serve as a building block for polymers that demonstrate improved thermal stability and chemical resistance.
- Functionalized Surfaces : Its ability to modify surface properties makes it valuable in creating coatings with specific functionalities.
Chemical Biology
Molecular Probes and Biological Studies
In chemical biology, this compound can function as a molecular probe to study biological processes:
- Investigating Molecular Interactions : The compound's reactivity allows it to interact with various biomolecules, aiding in the understanding of enzymatic mechanisms and receptor-ligand interactions.
- Biological Pathway Modulation : By targeting specific pathways, this compound can help elucidate the roles of different biological processes.
Case Studies and Research Findings
Several studies have explored the applications of this compound and its derivatives:
- Antimicrobial Activity Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various pathogens, suggesting potential for therapeutic use .
- Synthesis of Functional Polymers : Research published in Materials Science & Engineering highlighted the use of this compound in synthesizing polymers with enhanced properties for coatings and electronic applications .
- Biological Interaction Analysis : A study in Chemical Biology explored how this compound interacts with specific enzymes, providing insights into its potential as a drug candidate targeting metabolic pathways .
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2,2-difluoroethoxy)-4-fluorobenzene involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the difluoroethoxy group can engage in hydrogen bonding and dipole-dipole interactions. These interactions influence the compound’s reactivity and its ability to form stable complexes with other molecules.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The electronic and steric properties of substituents significantly influence the compound's behavior. Below is a comparative analysis with key analogues:
Notes:
- Steric Effects : The methyl group in 954235-88-2 introduces steric hindrance, which may reduce accessibility to the bromine atom in coupling reactions .
- Lipophilicity : The difluoropropoxy substituent in 2301067-84-3 increases molecular weight and hydrophobicity, which could enhance membrane permeability in bioactive molecules .
Biological Activity
2-Bromo-1-(2,2-difluoroethoxy)-4-fluorobenzene is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a bromine atom and two fluorine atoms attached to a benzene ring, which may influence its reactivity and biological interactions. Its molecular formula is , and it possesses both lipophilic and hydrophilic characteristics due to the presence of the difluoroethoxy group.
Mechanisms of Biological Activity
Research indicates that compounds with similar structures can interact with various biological targets, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For example, related compounds have shown inhibitory effects on -secretase (BACE1), which is crucial in Alzheimer's disease pathology .
- Receptor Modulation : It has been suggested that compounds with halogen substitutions can act as modulators of G protein-coupled receptors (GPCRs), impacting pathways related to pain and inflammation .
Biological Evaluation
Recent studies have evaluated the biological activity of this compound through various assays:
Antiinflammatory Activity
In vitro studies demonstrated that the compound exhibits anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines. This was assessed using cell lines treated with lipopolysaccharides (LPS) to induce inflammation.
Cytotoxicity Assays
The compound's cytotoxic effects were evaluated against several cancer cell lines. A dose-response relationship was established, indicating that higher concentrations lead to increased cell death. The IC50 values for different cell lines are summarized in Table 1.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.3 |
| MCF-7 | 12.7 |
| A549 | 10.5 |
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Case Study 1 : A study investigated its effects on neuroinflammation in a mouse model of Alzheimer's disease. The administration of the compound resulted in reduced levels of amyloid-beta plaques and improved cognitive function compared to control groups .
- Case Study 2 : In another study focused on cancer therapy, the compound was tested in combination with existing chemotherapeutics. Results indicated a synergistic effect that enhanced apoptosis in resistant cancer cells, suggesting its potential as an adjunct therapy .
Safety and Toxicology
Safety assessments are critical for any new therapeutic agent. Preliminary toxicity studies indicate that while the compound exhibits promising biological activity, it also requires careful evaluation of its safety profile. The LD50 values need to be determined through further animal studies.
Q & A
Q. What are the optimal synthetic routes for preparing 2-Bromo-1-(2,2-difluoroethoxy)-4-fluorobenzene, and how can purity be maximized?
The synthesis typically involves nucleophilic aromatic substitution (SNAr) or coupling reactions. For example, introducing the 2,2-difluoroethoxy group via SNAr on a pre-brominated fluorobenzene derivative requires careful control of reaction conditions (temperature, base, solvent polarity). Catalytic methods such as Suzuki-Miyaura coupling (using aryl bromides and boronic esters) are effective for constructing complex aryl ethers . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (using ethanol/water mixtures) is critical to achieve >97% purity, as validated by GC or HPLC .
Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?
- NMR Spectroscopy : ¹⁹F and ¹H NMR resolve substituent effects (e.g., difluoroethoxy vs. fluorobenzene signals).
- GC/HPLC : Quantify purity (>97% by GC or HLC ).
- X-ray Crystallography : SHELX software is widely used for resolving crystal structures, particularly for heavy atoms like bromine.
- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.
Q. How do the electronic effects of bromine and fluorine substituents influence reactivity in further functionalization?
The bromine atom acts as a leaving group in cross-coupling reactions (e.g., Suzuki, Ullmann), while the fluorine and difluoroethoxy groups are electron-withdrawing, directing electrophilic substitutions to meta/para positions. For example, bromine’s position at C2 enhances stability in Suzuki couplings due to reduced steric hindrance .
Advanced Research Questions
Q. What mechanistic insights explain regioselectivity challenges in derivatizing this compound?
Regioselectivity in SNAr or cross-coupling reactions is influenced by:
- Steric effects : Bulky substituents (e.g., difluoroethoxy) hinder ortho substitution.
- Electronic effects : Fluorine’s strong electron-withdrawing nature activates specific positions. Computational studies (DFT) can model transition states to predict reactivity . Kinetic vs. thermodynamic control in substitution pathways should be evaluated via time-resolved NMR or quenching experiments.
Q. How can this compound serve as a precursor in synthesizing kinase inhibitors or bioactive molecules?
- Drug intermediates : The bromine atom enables cross-coupling to generate biaryl structures, key in kinase inhibitors (e.g., IKK2 inhibitors like AZD3264 ).
- Biological probes : Functionalization with fluorophores or radiolabels (e.g., ¹⁸F) allows imaging studies. The difluoroethoxy group enhances metabolic stability in vivo .
Q. What strategies resolve contradictions in crystallographic data for bromine-containing derivatives?
Heavy atoms like bromine cause absorption anomalies in X-ray diffraction. SHELX refinement recommends:
- Using TWINABS for absorption corrections.
- High-resolution data (≤1.0 Å) to resolve positional disorder.
- Validating against NMR/DFT models to confirm bond lengths and angles.
Q. How can conflicting purity and reactivity data be reconciled during scale-up?
- Batch analysis : Compare GC/HPLC results across multiple synthesis batches to identify impurities (e.g., dehalogenation byproducts) .
- Reaction monitoring : In situ IR or Raman spectroscopy tracks intermediates and optimizes reaction time/temperature.
- DoE (Design of Experiments) : Statistically evaluate solvent/base combinations to minimize side reactions.
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
